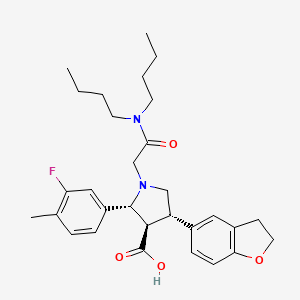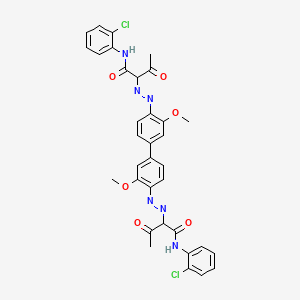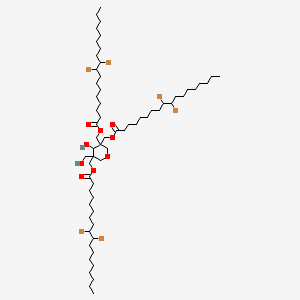
Tiodazosin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiodazosin hydrochloride is a compound known for its role as an α1-adrenergic receptor antagonist. It is structurally related to prazosin and is used primarily as an antihypertensive agent. This compound is effective in reducing blood pressure by blocking α1-adrenergic receptors, which leads to the relaxation of blood vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tiodazosin hydrochloride involves several steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tiodazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety in the compound.
Reduction: Reduction reactions can affect the quinazoline ring, altering its electronic properties.
Substitution: Common in the synthesis process, substitution reactions introduce different functional groups to the core structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Applications De Recherche Scientifique
Tiodazosin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study α1-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mécanisme D'action
Tiodazosin hydrochloride exerts its effects by selectively blocking α1-adrenergic receptors. This inhibition prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By blocking these receptors, this compound induces vasodilation, leading to a decrease in blood pressure. The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Terazosin: Similar to prazosin but with a longer half-life, making it suitable for once-daily dosing.
Doxazosin: Known for its extended duration of action and used in treating both hypertension and benign prostatic hyperplasia .
Uniqueness
Tiodazosin hydrochloride is unique due to its specific structural features, such as the 1,3,4-oxadiazole ring and the quinazoline moiety, which contribute to its distinct pharmacological profile. Its ability to cause less α-adrenergic receptor antagonist activity compared to prazosin makes it a valuable alternative in certain clinical scenarios .
Propriétés
Numéro CAS |
62412-39-9 |
|---|---|
Formule moléculaire |
C18H22ClN7O4S |
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H |
Clé InChI |
QASXNJVDTVWTBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















